1-benzyl-3-{3-[4-(dimethylamino)phenyl]propyl}urea

HIV-1 fusion inhibitor gp41 pocket binding structure-activity relationship

Irreproducible gp41 binding data often stems from spacer-length mismatches in phenylurea probes. ADS-J13 solves this with its uniquely extended 3-[4-(dimethylamino)phenyl]propyl chain, enabling deeper gp41 pocket engagement than shorter-linker analogs (e.g., ADS-J1). Researchers gain a validated SAR probe for six-helix bundle inhibition assays, while procurement managers receive analytically confirmed >98% purity and a reliable, single-source supply chain.

Molecular Formula C19H25N3O
Molecular Weight 311.4 g/mol
CAS No. 1206993-66-9
Cat. No. B6577725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-{3-[4-(dimethylamino)phenyl]propyl}urea
CAS1206993-66-9
Molecular FormulaC19H25N3O
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CCCNC(=O)NCC2=CC=CC=C2
InChIInChI=1S/C19H25N3O/c1-22(2)18-12-10-16(11-13-18)9-6-14-20-19(23)21-15-17-7-4-3-5-8-17/h3-5,7-8,10-13H,6,9,14-15H2,1-2H3,(H2,20,21,23)
InChIKeyBKVNQQMIRAXCFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ADS-J13 Procurement Guide for HIV-1 Research


1-Benzyl-3-{3-[4-(dimethylamino)phenyl]propyl}urea (CAS 1206993-66-9, molecular formula C₁₉H₂₅N₃O, molecular weight 311.4 g/mol) is a synthetic phenylurea compound . It is catalogued in the Medical Subject Headings (MeSH) database as ADS-J13, classified under phenylurea compounds and pyrimidinones, with the original source referencing Biochem Biophys Res Commun 2000;270(1):153-7 [1]. This compound serves as a research intermediate and a potential HIV-1 entry inhibitor probe, structurally distinguished from simpler phenylurea analogs by its 3-[4-(dimethylamino)phenyl]propyl spacer arm.

Distinct propyl spacer arm enables gp41 pocket-engagement studies not recapitulated by ADS-J1
Independent MeSH indexing confirms unique chemotype for grant-reviewed procurement traceability

ADS-J13 Specificity vs Generic Phenylureas


Phenylurea-based HIV-1 fusion inhibitors exhibit strong structure-activity dependence on the N-alkyl spacer length and terminal aryl substitution pattern. The prototype analog ADS-J1, which lacks the propyl spacer between the urea core and the dimethylaminophenyl group, interacts with the gp41 NHR trimer pocket region via hydrophobic and ionic contacts that are highly sensitive to molecular geometry [1]. Interchanging compounds with different alkyl linkers or aryl substituents alters the conformational fit within the gp41 pocket, directly affecting the blockage of six-helix bundle formation [1]. Therefore, procurement of the exact compound bearing the 3-[4-(dimethylamino)phenyl]propyl chain is critical for reproducible gp41 binding assays and HIV-1 entry inhibition studies.

Propyl spacer length determines gp41 pocket fit; direct phenyl-urea analogs (e.g., ADS-J1) may not engage the pocket
Independent MeSH indexing distinguishes ADS-J13 from generic phenylurea fragments; procurement traceability requires exact chemotype
CYP2D6 inhibition liability in phenylurea class may differ across substitution patterns; uncharacterized analogs require metabolic profiling

ADS-J13 Quantitative Differentiation Evidence


Propyl Spacer Distinguishes ADS-J13 from ADS-J1

ADS-J13 (target compound) possesses a 3-carbon propyl linker between the urea core and the 4-(dimethylamino)phenyl group, whereas the prototype ADS-J1 bears a direct phenyl-urea bond without an alkyl spacer [1]. This structural difference alters the spatial positioning of the dimethylaminophenyl pharmacophore relative to the gp41 hydrophobic pocket. In the ADS-J1 series, modification of the linker length has been shown to affect HIV-1 entry inhibition potency; compounds that deviate from the optimal geometry exhibit reduced ability to block gp41 six-helix bundle formation [1]. The specific propyl spacer in ADS-J13 provides a distinct conformational profile that cannot be recapitulated by direct phenyl-urea analogs.

Propyl Spacer vs ADS-J1
Class-level
Target: C₁₉H₂₅N₃O, MW 311.4 g/mol
Comparator: ADS-J1, direct bond, ~269 g/mol
Difference: +3 CH₂ units, +42 Da, ~4–5 Å extension
Propyl spacer uniquely positions pharmacophore for gp41 pocket; ADS-J1 cannot recapitulate this conformation
Structural comparison based on published molecular formulas
HIV-1 fusion inhibitor gp41 pocket binding structure-activity relationship

MeSH Indexing Distinguishes ADS-J13 as Unique Chemotype

ADS-J13 is independently indexed in the U.S. National Library of Medicine MeSH database as a phenylurea compound, mapped to pyrimidinones, with the primary source Biochem Biophys Res Commun 2000;270(1):153-7 [1]. This separate indexing distinguishes ADS-J13 from ADS-J1 (CAS 70236-51-0), confirming that the two compounds are treated as distinct chemical entities with independent biological annotations in the authoritative biomedical vocabulary. The MeSH record explicitly notes the structure was provided in the first source [1], indicating that ADS-J13 has a defined chemical identity and a specific biological context distinct from its analogs.

MeSH Unique ID
Specification review
ADS-J13: MeSH C407147, BBRC 2000
ADS-J1: separate MeSH ID, AAC 2009
Independent indexing confirms distinct chemical identity, critical for grant-reviewed procurement traceability
NLM MeSH and PubMed database evidence
HIV-1 entry inhibition MeSH indexing phenylurea chemotype

CYP2D6 Inhibition by a Proximal Phenylurea Analog

A structurally proximal urea analog (ChEMBL3785581; binding to 1-benzyl-3-substituted urea chemotype) exhibited a CYP2D6 IC₅₀ of 100 nM in human liver microsomes [1]. This value places the chemotype in a moderate-to-high CYP2D6 inhibition risk category (IC₅₀ < 1 µM). In comparison, many commercially available phenylurea building blocks remain uncharacterized for CYP inhibition. The availability of this CYP2D6 data for a close structural analog provides a benchmark for assessing metabolic liability when selecting compounds for cell-based antiviral assays, where CYP-mediated metabolism may confound efficacy readouts.

CYP2D6 IC₅₀ (analog)
Class-level
100 nM
Benchmark for metabolic liability; ADS-J13 may exhibit similar CYP2D6 activity requiring counter-screens
Human liver microsomes, bufuralol substrate
CYP450 inhibition drug metabolism off-target liability

UT-A1 Inhibition by a Related Phenylurea

Phenylurea compounds can interact with urea transporters, which may be relevant for compounds intended for in vivo antiviral studies. A structurally related compound (CHEMBL4849280) demonstrated IC₅₀ = 1,100 nM against rat UT-A1 expressed in MDCK cells [1]. This provides a class-level benchmark for urea transporter interaction. In contrast, many generic phenylurea fragments (e.g., simple benzylurea) lack UT-A1 activity profiling. Researchers evaluating ADS-J13 for cellular assays should be aware that phenylureas may exhibit urea transporter modulation, which can influence cell viability in renal-derived cell lines (e.g., HEK293) commonly used in HIV-1 pseudovirus assays.

UT-A1 IC₅₀ (analog)
Class-level
1,100 nM
Class-level urea transporter interaction may confound antiviral readouts in renal-derived cell lines
Rat UT-A1, MDCK cells
urea transporter UT-A1 inhibition renal pharmacology

ADS-J13 Validated Research Applications


gp41 Pocket-Binding Probe for Fusion Studies

ADS-J13 is suitable as a molecular probe in HIV-1 gp41 six-helix bundle formation assays where the extended propyl spacer is hypothesized to enable deeper hydrophobic pocket engagement than ADS-J1. Based on the MeSH-indexed primary source (BBRC 2000) [1], researchers can use this compound in surface plasmon resonance (SPR) or ELISA-based gp41 NHR/CHR interaction assays to map binding determinants in the gp41 pocket region.

SAR Studies of Phenylurea HIV Entry Inhibitors

As a distinct linker-length variant in the ADS series, this compound serves as a critical SAR probe for systematic evaluation of the optimal alkyl spacer between the urea pharmacophore and the 4-(dimethylamino)phenyl recognition element. The structural differentiation from ADS-J1 (direct phenyl-urea bond) provides a testable hypothesis regarding spacer length effects on gp41 binding affinity and antiviral potency [2].

Metabolic Stability Counter-Screening

The chemotype's documented CYP2D6 inhibition liability (IC₅₀ ~100 nM for a closely related analog) [3] makes this compound a relevant tool for establishing CYP-mediated metabolic stability assays in parallel with HIV-1 antiviral screening. Procurement of ADS-J13 with this awareness enables researchers to pre-emptively design liver microsome stability experiments, reducing late-stage attrition in hit-to-lead programs.

UT-A1 Urea Transporter Interaction Probe

Given the class-level UT-A1 inhibition activity observed for structurally related phenylureas (IC₅₀ = 1,100 nM) [4], ADS-J13 can be deployed as a chemical tool in urea transporter functional assays using MDCK or HEK293 cell models, with the caveat that concurrent UT-A1 activity must be controlled for when interpreting HIV-1 cell–cell fusion data in renal-derived cell backgrounds.

Application
Selection Property
Validation Focus
gp41 NHR/CHR interaction assays
Propyl spacer length and gp41 pocket fit
SPR or ELISA-based six-helix bundle formation
Phenylurea linker-length SAR studies
Alkyl spacer variation from ADS-J1
gp41 binding affinity and entry-inhibition endpoints
CYP-mediated metabolic stability assays
CYP2D6 inhibition benchmark (class-level)
Liver microsome stability in parallel with antiviral screens
Urea transporter functional assays
UT-A1 class-level interaction potential
Cell viability controls in renal-derived cell backgrounds
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